N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8719311
InChI: InChI=1S/C21H16ClN5O4/c1-12-9-17-18(25-26(24-17)13-7-8-20(31-2)15(22)10-13)11-16(12)23-21(28)14-5-3-4-6-19(14)27(29)30/h3-11H,1-2H3,(H,23,28)
SMILES: CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC(=C(C=C4)OC)Cl
Molecular Formula: C21H16ClN5O4
Molecular Weight: 437.8 g/mol

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide

CAS No.:

Cat. No.: VC8719311

Molecular Formula: C21H16ClN5O4

Molecular Weight: 437.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide -

Specification

Molecular Formula C21H16ClN5O4
Molecular Weight 437.8 g/mol
IUPAC Name N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-nitrobenzamide
Standard InChI InChI=1S/C21H16ClN5O4/c1-12-9-17-18(25-26(24-17)13-7-8-20(31-2)15(22)10-13)11-16(12)23-21(28)14-5-3-4-6-19(14)27(29)30/h3-11H,1-2H3,(H,23,28)
Standard InChI Key WUWDHWYKUTXVTN-UHFFFAOYSA-N
SMILES CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC(=C(C=C4)OC)Cl
Canonical SMILES CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC(=C(C=C4)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A benzotriazole core (a fused bicyclic system of benzene and triazole rings), which confers stability and electronic diversity .

  • A 3-chloro-4-methoxyphenyl substituent at the 2-position of the benzotriazole ring, introducing steric bulk and polar functional groups .

  • A 2-nitrobenzamide group at the 5-position, contributing hydrogen-bonding capabilities and redox activity .

This arrangement creates a planar yet sterically hindered molecule with a molecular formula of C21H16ClN5O4\text{C}_{21}\text{H}_{16}\text{ClN}_{5}\text{O}_{4} and a molecular weight of 437.8 g/mol.

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC21H16ClN5O4\text{C}_{21}\text{H}_{16}\text{ClN}_{5}\text{O}_{4}
Molecular Weight437.8 g/mol
logP (Partition Coefficient)Estimated 3.8–4.2*
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Topological Polar Surface Area82.9 Ų

*logP estimated via analogy to structurally similar benzotriazoles .

The nitro group (-NO2\text{-NO}_2) at the benzamide’s 2-position enhances electrophilicity, potentially facilitating interactions with biological nucleophiles . Meanwhile, the chloro-methoxy substitution pattern on the phenyl ring may influence metabolic stability and membrane permeability .

Synthesis and Characterization

Synthetic Pathways

While no explicit protocol for this compound exists in published literature, its synthesis likely follows established benzotriazole functionalization strategies :

  • Benzotriazole Core Formation:

    • Condensation of o-phenylenediamine derivatives with nitrous acid yields the benzotriazole scaffold .

    • Selective alkylation at the 2-position using 3-chloro-4-methoxybenzyl halides under basic conditions (e.g., Cs₂CO₃ in DMA at 75°C) .

  • Nitrobenzamide Installation:

    • Coupling of 2-nitrobenzoyl chloride with the 5-amino group of the intermediate benzotriazole via nucleophilic acyl substitution .

Chromatographic separation (e.g., silica gel with petroleum ether/ethyl acetate gradients) would resolve regioisomers arising from benzotriazole’s tautomeric equilibria .

Analytical Characterization

Key spectral data anticipated for this compound include:

  • ¹H NMR: Distinct signals for methyl (–CH₃) at δ 2.4–2.6 ppm, methoxy (–OCH₃) at δ 3.8–4.0 ppm, and aromatic protons split by substituent effects .

  • MS (ESI+): Molecular ion peak at m/z 438.8 ([M+H]⁺).

  • IR: Stretching vibrations for nitro groups (~1520 cm⁻¹) and amide carbonyls (~1680 cm⁻¹) .

Biological and Functional Applications

Material Science Applications

Benzotriazoles serve as:

  • UV Stabilizers: The nitro group could enhance photostability in polymers, though chloro substituents may reduce compatibility .

  • Corrosion Inhibitors: Planar structure facilitates adsorption onto metal surfaces, with the nitro group acting as an electron sink.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightKey FeaturesBioactivity (EC₅₀)
Target CompoundC21H16ClN5O4\text{C}_{21}\text{H}_{16}\text{ClN}_{5}\text{O}_{4}437.8Nitrobenzamide, chloro-methoxyNot reported
2-(3-Chloro-4-methoxyphenyl)-2H-benzotriazol-5-amine C13H11ClN4O\text{C}_{13}\text{H}_{11}\text{ClN}_{4}\text{O}274.71Primary amine, simpler substituentsN/A
N-[2-(4-Ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide C28H30N6O3\text{C}_{28}\text{H}_{30}\text{N}_{6}\text{O}_{3}498.58Piperidine moiety, ethyl groupAntiviral (EC₅₀ ~6.9 µM)

This comparison highlights how nitro group positioning and ancillary substituents modulate bioactivity and physicochemical behavior.

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity Issues: Benzotriazole’s 1H/2H tautomerism complicates selective functionalization . Microwave-assisted synthesis could improve yield and selectivity .

  • Nitro Group Reduction: Catalytic hydrogenation of the nitro to an amine may expand derivatization options .

Biological Screening Priorities

  • Antiviral Assays: Testing against Coxsackievirus B5 and Poliovirus Sb-1 strains, given structural parallels to active compounds .

  • Cytotoxicity Profiling: Assessing selectivity indices in mammalian cell lines (e.g., Vero, HEK293).

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